
GLPG0974
Descripción general
Descripción
Métodos De Preparación
La síntesis de GLPG-0974 involucra varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye los siguientes pasos:
Formación del anillo de azetidina: Esto involucra la reacción de un derivado de benzo[b]tiofeno con un precursor de azetidina adecuado.
Reacciones de acoplamiento: El intermedio de azetidina se acopla entonces con un derivado de clorobencilamina.
Modificaciones finales: El producto final se obtiene a través de una serie de pasos de purificación y cristalización.
Los métodos de producción industrial para GLPG-0974 no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
Chemical Stability Profile
GLPG0974 exhibits robust stability under physiological conditions:
Parameter | Value | Source |
---|---|---|
PBS (pH 7.4, 37°C, 10 d) | >95% remaining | |
Mouse liver microsomes | Low clearance (92% stability) | |
Plasma protein binding | 98.5% (human) |
Key stability observations:
- Ester hydrolysis resistance : The carboxylic acid group remains intact in biological matrices, avoiding undesired prodrug activation .
- Azetidine ring stability : No degradation observed under oxidative or hydrolytic stress .
Radioligand Binding Kinetics
[3H]this compound serves as a tool compound for studying FFA2 interactions:
Parameter | Value (hFFA2) | Value (Lys65Ala mutant) |
---|---|---|
Dissociation constant (Kd) | 7.3 ± 0.4 nM | 67 ± 9 nM |
Association rate (kon) | 1.2 × 10^8 M⁻¹·min⁻¹ | N/A |
Dissociation rate (koff) | 0.08 min⁻¹ | 0.15 min⁻¹ |
Mutagenesis studies reveal Lys65 is critical for binding:
- Lys65Arg mutation : Abolishes [3H]this compound binding (Kd >60 nM) .
- Charge-assisted H-bond : Between azetidine carbonyl and Lys65 stabilizes receptor-ligand complex .
Allosteric Modulation Effects
This compound displays context-dependent pharmacological behavior:
Biochemical assays demonstrate:
- Biased signaling : this compound suppresses Gαi-mediated CD11b activation while potentiating Gαq-coupled calcium flux .
- Species selectivity : 10-fold lower affinity for murine FFA2 due to Arg65 substitution .
Metabolic Pathways
Phase I clinical trials identified key metabolic characteristics:
Parameter | Value (400 mg dose) | Significance |
---|---|---|
Plasma t₁/₂ | 12–15 h | Suitable for QD dosing |
Urinary excretion | <2% unchanged | Extensive hepatic metabolism |
CYP inhibition | None (up to 10 μM) | Low drug-drug interaction risk |
Major metabolites result from:
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de los receptores de ácidos grasos libres en varios procesos químicos.
Biología: GLPG-0974 se utiliza para investigar las funciones biológicas de los receptores FFA2, particularmente en el contexto de la inflamación y la respuesta inmune.
Medicina: Este compuesto ha mostrado promesa en el tratamiento de enfermedades inflamatorias mediante la inhibición de la migración de neutrófilos.
Mecanismo De Acción
GLPG-0974 ejerce sus efectos antagonizando el receptor de ácidos grasos libres 2 (FFA2). Este receptor se activa por ácidos grasos de cadena corta, que son productos de la digestión de fibra dietética. Al inhibir FFA2, GLPG-0974 reduce la migración de neutrófilos, modulando así la respuesta inflamatoria. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la expresión del epítopo específico de activación de CD11b en sangre completa humana .
Comparación Con Compuestos Similares
GLPG-0974 es único en su alta selectividad y potencia como antagonista de FFA2. Los compuestos similares incluyen:
Antagonistas de FFA3: Estos compuestos se dirigen al receptor de ácidos grasos libres 3 (FFA3) pero tienen diferentes perfiles de selectividad en comparación con GLPG-0974.
Otros antagonistas de FFA2: Si bien hay otros antagonistas de FFA2, GLPG-0974 destaca por su alta afinidad y especificidad por el receptor.
Actividad Biológica
GLPG0974 is a novel compound developed by Galapagos NV, primarily targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound has garnered attention for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly ulcerative colitis. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and clinical findings.
This compound functions as a potent and selective antagonist of FFA2. This receptor is activated by short-chain fatty acids (SCFAs) and plays a significant role in mediating neutrophil activation and migration during inflammatory responses. By inhibiting FFA2, this compound aims to reduce the excessive migration of neutrophils to inflamed tissues, thereby mitigating tissue damage and inflammation associated with conditions like ulcerative colitis .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been evaluated through multiple clinical trials. Key findings include:
- Safety and Tolerability : In Phase 1 trials involving healthy subjects, this compound was well tolerated at doses up to 400 mg daily. No significant adverse effects were reported, indicating a favorable safety profile for further clinical development .
- Pharmacokinetics : The compound demonstrated dose-proportional exposure and a substantial inhibition of neutrophil activation in response to SCFAs. The pharmacokinetic analysis revealed a peak plasma concentration () that was directly observed, with a terminal elimination half-life conducive for therapeutic use .
Phase 2A Study in Ulcerative Colitis
A pivotal Phase 2A clinical trial was initiated to assess the efficacy of this compound in patients with mild to moderate ulcerative colitis. The study design included:
- Participants : 45 patients were randomized to receive either 200 mg of this compound twice daily or a placebo over four weeks.
- Primary Objectives : The trial aimed to evaluate the efficacy of this compound on clinical endpoints, safety, tolerability, and effects on selected biomarkers related to inflammation .
Despite initial optimism based on preclinical data, results from this study indicated that this compound did not meet the predefined efficacy endpoints for treating ulcerative colitis, leading to the termination of its further development in this indication .
In Vitro and In Vivo Studies
Research has shown that this compound effectively inhibits neutrophil chemotaxis in vitro. This activity was confirmed through assays measuring the expression of CD11b on neutrophils stimulated with SCFAs. Notably:
- Binding Affinity : this compound displayed high affinity for human FFA2 (K_d = 7.3 ± 0.4 nM) but showed reduced potency against rodent orthologs, highlighting species-specific interactions that complicate preclinical modeling .
- Biased Signaling : Recent studies suggest that this compound may not only act as an antagonist but could also function as a positive modulator under certain conditions, potentially altering the signaling pathways activated by FFA2 .
Summary Table of Key Findings
Parameter | Description |
---|---|
Target | Free Fatty Acid Receptor 2 (FFA2) |
Mechanism | Antagonist reducing neutrophil migration |
Phase 1 Safety | Well tolerated up to 400 mg/day |
Phase 2A Efficacy | Did not meet efficacy endpoints in ulcerative colitis |
Binding Affinity (K_d) | 7.3 ± 0.4 nM for human FFA2 |
Potential Modulation Effects | May act as a positive modulator under specific conditions |
Propiedades
IUPAC Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKMQHJHDHPBE-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391076-61-1 | |
Record name | GLPG-0974 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-0974 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-0974 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.